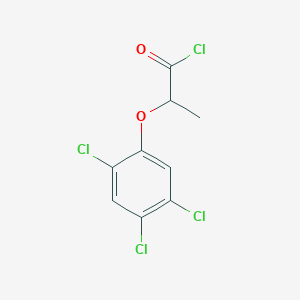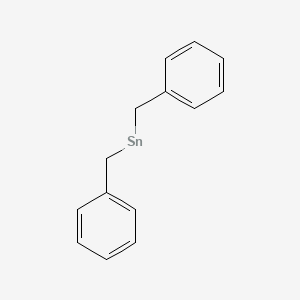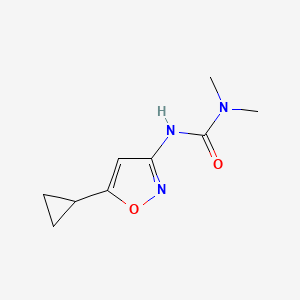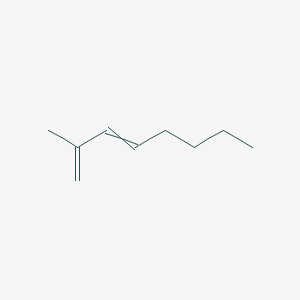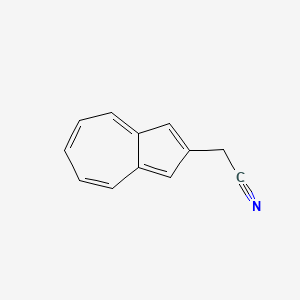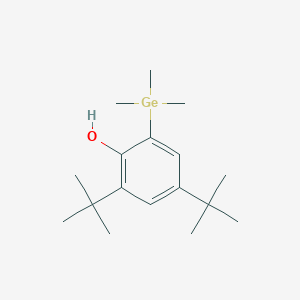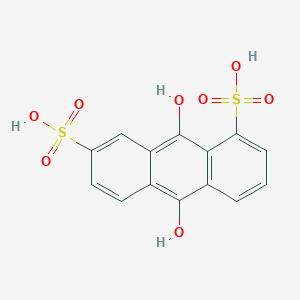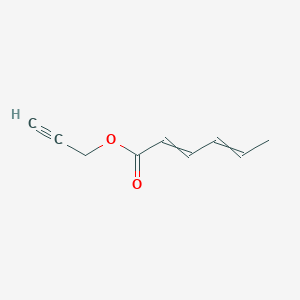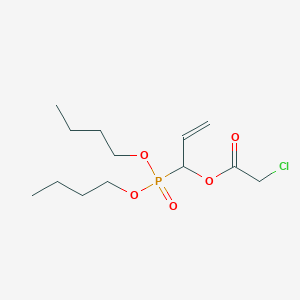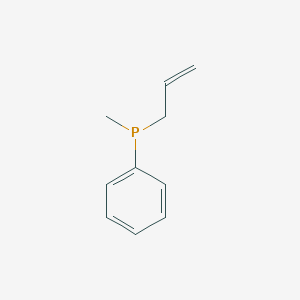![molecular formula C5H11NO2S B14630352 S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate CAS No. 54753-27-4](/img/structure/B14630352.png)
S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate: is an organic compound that features both amine and thioester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate typically involves the reaction of 2-hydroxyethylamine with ethanethioyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester group. The general reaction scheme is as follows:
2-Hydroxyethylamine+Ethanethioyl chloride→S-[(2-Hydroxyethyl)amino]methyl ethanethioate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thioester group in S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions due to its thioester group, which is a common motif in enzyme substrates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes.
Comparación Con Compuestos Similares
- S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} propanethioate
- S-{[(2-Hydroxyethyl)amino]methyl} butanethioate
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
54753-27-4 |
|---|---|
Fórmula molecular |
C5H11NO2S |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
S-[(2-hydroxyethylamino)methyl] ethanethioate |
InChI |
InChI=1S/C5H11NO2S/c1-5(8)9-4-6-2-3-7/h6-7H,2-4H2,1H3 |
Clave InChI |
AZHZRLPGUTYCOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


